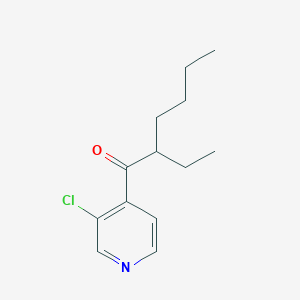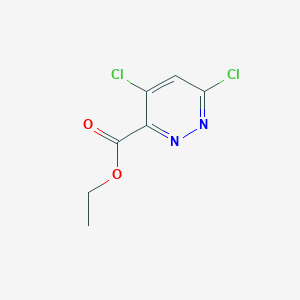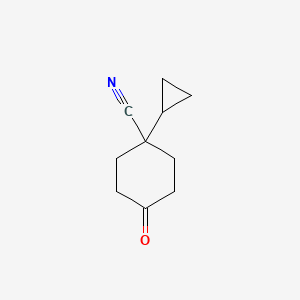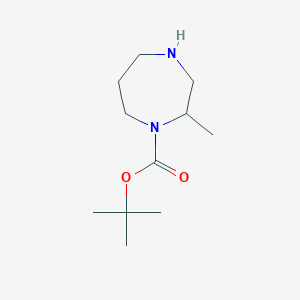![molecular formula C12H17N3O2 B1464887 3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol CAS No. 1280587-61-2](/img/structure/B1464887.png)
3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol
Overview
Description
3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol (also known as 3-AMPCP) is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is found in many natural products. 3-AMPCP has been used in the synthesis of various compounds, including pharmaceuticals and agrochemicals, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The derivatives of piperidines are present in more than twenty classes of pharmaceuticals . The compound “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the synthesis of various piperidine derivatives .
Anticancer Applications
Piperidine-embedded compounds have shown promising results in the field of cancer research . For instance, some piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines .
Antimicrobial Applications
Piperidine derivatives have been utilized as antimicrobial agents . Given the structural similarity, “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the development of new antimicrobial drugs .
Antiviral Applications
Piperidine derivatives have also been used in the development of antiviral drugs . The compound “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the synthesis of new antiviral agents .
Antihypertensive Applications
Piperidine derivatives have been used in the development of antihypertensive drugs . The compound “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the synthesis of new antihypertensive agents .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . The compound “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the development of new analgesic and anti-inflammatory drugs .
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . The compound “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the synthesis of new antipsychotic agents .
Anticoagulant Applications
Piperidine derivatives have been used in the development of anticoagulant drugs . The compound “3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol” could potentially be used in the synthesis of new anticoagulant agents .
properties
IUPAC Name |
3-[4-(aminomethyl)piperidine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-8-9-3-6-15(7-4-9)12(17)10-2-1-5-14-11(10)16/h1-2,5,9H,3-4,6-8,13H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMSMHLYXIEUOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















